molecular formula C8H19NOS B13208079 (Butan-2-yl)(imino)(2-methylpropyl)-lambda6-sulfanone

(Butan-2-yl)(imino)(2-methylpropyl)-lambda6-sulfanone

Cat. No.: B13208079
M. Wt: 177.31 g/mol
InChI Key: SLRYITZGVDBNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Butan-2-yl)(imino)(2-methylpropyl)-lambda6-sulfanone is an organic compound characterized by its unique structure, which includes butan-2-yl, imino, and 2-methylpropyl groups attached to a lambda6-sulfanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(imino)(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of butan-2-ylamine with 2-methylpropyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(imino)(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are conducted in polar solvents with appropriate catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

(Butan-2-yl)(imino)(2-methylpropyl)-lambda6-sulfanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Butan-2-yl)(imino)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Butan-2-ylamine: A precursor in the synthesis of (Butan-2-yl)(imino)(2-methylpropyl)-lambda6-sulfanone.

    2-Methylpropyl isocyanate: Another precursor used in the synthesis.

    Sulfanone derivatives: Compounds with similar sulfanone core structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H19NOS

Molecular Weight

177.31 g/mol

IUPAC Name

butan-2-yl-imino-(2-methylpropyl)-oxo-λ6-sulfane

InChI

InChI=1S/C8H19NOS/c1-5-8(4)11(9,10)6-7(2)3/h7-9H,5-6H2,1-4H3

InChI Key

SLRYITZGVDBNJN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)S(=N)(=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.